molecular formula C32H33ClN4 B15183244 Dibenzo(b,f)pyrazolo(3,4-d)azepine-8(1H)-propanamine, 3a,12b-dihydro-N,N-dimethyl-1,3-diphenyl-, monohydrochloride CAS No. 85008-81-7

Dibenzo(b,f)pyrazolo(3,4-d)azepine-8(1H)-propanamine, 3a,12b-dihydro-N,N-dimethyl-1,3-diphenyl-, monohydrochloride

Cat. No.: B15183244
CAS No.: 85008-81-7
M. Wt: 509.1 g/mol
InChI Key: BLUIZTWNPFLPJF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Dibenzo(b,f)pyrazolo(3,4-d)azepine-8(1H)-propanamine involves multiple steps and specific reaction conditions The synthetic route typically starts with the preparation of the dibenzo and pyrazolo intermediates, followed by their cyclization to form the azepine ringIndustrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Dibenzo(b,f)pyrazolo(3,4-d)azepine-8(1H)-propanamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on cellular processes and its interactions with biological macromolecules. In medicine, it is investigated for its potential therapeutic properties, including its ability to modulate specific molecular targets and pathways. Additionally, it has industrial applications in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of Dibenzo(b,f)pyrazolo(3,4-d)azepine-8(1H)-propanamine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways, gene expression, and metabolic processes. The exact molecular targets and pathways involved depend on the specific context of its use in scientific research .

Comparison with Similar Compounds

Dibenzo(b,f)pyrazolo(3,4-d)azepine-8(1H)-propanamine is unique due to its specific combination of dibenzo, pyrazolo, and azepine rings. Similar compounds include other dibenzo and pyrazolo derivatives, such as Dibenzo(b,f)pyrazolo(4,3-d)azepine-8(1H)-ethanamine and Dibenzo(b,f)pyrazolo(3,4-d)azepine-8(1H)-ethanamine. These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties.

Properties

CAS No.

85008-81-7

Molecular Formula

C32H33ClN4

Molecular Weight

509.1 g/mol

IUPAC Name

3-(3,5-diphenyl-3,4,13-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),4,7,9,11,14,16-heptaen-13-yl)-N,N-dimethylpropan-1-amine;hydrochloride

InChI

InChI=1S/C32H32N4.ClH/c1-34(2)22-13-23-35-28-20-11-9-18-26(28)30-31(24-14-5-3-6-15-24)33-36(25-16-7-4-8-17-25)32(30)27-19-10-12-21-29(27)35;/h3-12,14-21,30,32H,13,22-23H2,1-2H3;1H

InChI Key

BLUIZTWNPFLPJF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2C3C(C4=CC=CC=C41)N(N=C3C5=CC=CC=C5)C6=CC=CC=C6.Cl

Origin of Product

United States

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